3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinoxaline moiety, a piperidine ring, and a quinazoline dione structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoxaline Moiety: This can be achieved through the condensation of an o-phenylenediamine with a dicarbonyl compound.
Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Quinazoline Dione Formation: The quinazoline dione structure can be synthesized through the reaction of anthranilic acid derivatives with carbonyl compounds.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinoxaline moiety.
Reduction: Reduction reactions could target the quinazoline dione structure, potentially converting it to a more reduced form.
Substitution: Various substitution reactions can occur, especially on the aromatic rings of the quinoxaline and quinazoline moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology and Medicine
In biology and medicine, compounds with similar structures have been investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or advanced coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for compounds like 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Known for their antimicrobial and anticancer properties.
Piperidine Derivatives: Often used in pharmaceuticals for their psychoactive and analgesic effects.
Quinazoline Derivatives: Investigated for their potential in treating cancer and other diseases.
Uniqueness
The uniqueness of 3-(1-(quinoxaline-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione lies in its combined structural features, which may confer unique biological activities and chemical properties not found in simpler analogs.
Properties
IUPAC Name |
3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c28-20-15-5-1-2-6-16(15)25-22(30)27(20)14-9-11-26(12-10-14)21(29)19-13-23-17-7-3-4-8-18(17)24-19/h1-8,13-14H,9-12H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJNNMCYXDCQKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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